molecular formula C22H24F3N3O2 B6052975 N-benzyl-3-({[3-(trifluoromethyl)benzoyl]amino}methyl)-1-piperidinecarboxamide

N-benzyl-3-({[3-(trifluoromethyl)benzoyl]amino}methyl)-1-piperidinecarboxamide

Cat. No.: B6052975
M. Wt: 419.4 g/mol
InChI Key: SJHDZCUEKJKBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-({[3-(trifluoromethyl)benzoyl]amino}methyl)-1-piperidinecarboxamide is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known to have a unique mechanism of action that makes it a promising candidate for the development of novel therapeutics.

Mechanism of Action

The mechanism of action of N-benzyl-3-({[3-(trifluoromethyl)benzoyl]amino}methyl)-1-piperidinecarboxamide involves the inhibition of the proteasome, which is responsible for the degradation of proteins in cells. This leads to the accumulation of misfolded and damaged proteins, which can cause cell death. The inhibition of the proteasome also leads to the activation of the unfolded protein response, which can induce cell death in cancer cells.
Biochemical and physiological effects:
This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, it has been found to reduce the accumulation of amyloid beta peptide in the brain, which is a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-3-({[3-(trifluoromethyl)benzoyl]amino}methyl)-1-piperidinecarboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. However, one limitation is that it can be toxic to normal cells at high concentrations.

Future Directions

For the study of N-benzyl-3-({[3-(trifluoromethyl)benzoyl]amino}methyl)-1-piperidinecarboxamide include the development of novel therapeutics based on its mechanism of action. It may also be studied for its potential applications in the treatment of other neurodegenerative disorders. In addition, further research is needed to determine the optimal dosage and toxicity levels of this compound.

Synthesis Methods

The synthesis of N-benzyl-3-({[3-(trifluoromethyl)benzoyl]amino}methyl)-1-piperidinecarboxamide involves a series of steps. The first step involves the reaction of piperidine with benzyl chloroformate to form N-benzylpiperidine. The second step involves the reaction of N-benzylpiperidine with 3-(trifluoromethyl)benzoyl chloride to form N-benzyl-3-(trifluoromethyl)benzamide. The final step involves the reaction of N-benzyl-3-(trifluoromethyl)benzamide with formaldehyde to form this compound.

Scientific Research Applications

N-benzyl-3-({[3-(trifluoromethyl)benzoyl]amino}methyl)-1-piperidinecarboxamide has been studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

N-benzyl-3-[[[3-(trifluoromethyl)benzoyl]amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O2/c23-22(24,25)19-10-4-9-18(12-19)20(29)26-14-17-8-5-11-28(15-17)21(30)27-13-16-6-2-1-3-7-16/h1-4,6-7,9-10,12,17H,5,8,11,13-15H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHDZCUEKJKBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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